2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide
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Overview
Description
The compound “2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide” appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide involves the condensation of morpholine-4-carboxylic acid hydrazide with benzaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Morpholine-4-carboxylic acid hydrazide", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of morpholine-4-carboxylic acid hydrazide in ethanol.", "Step 2: Add 1 equivalent of benzaldehyde to the solution and stir for 30 minutes at room temperature.", "Step 3: Add 1 equivalent of sodium acetate to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with ethanol.", "Step 5: Dissolve the solid in acetic anhydride and heat the solution to reflux for 2 hours.", "Step 6: Cool the solution to room temperature and add water to precipitate the product.", "Step 7: Filter the solid and wash with water to obtain the final product." ] } | |
CAS No. |
61220-98-2 |
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10- |
InChI Key |
GODLAISLBYYNAD-UVTDQMKNSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2 |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
solubility |
= [ug/mL] |
Origin of Product |
United States |
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